3,3-dichloroprop-2-enal

Description

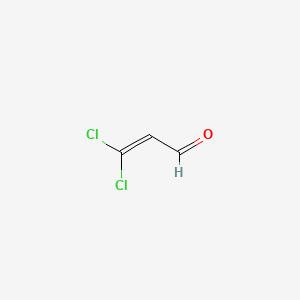

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloroprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O/c4-3(5)1-2-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYDSQEOWWYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181071 | |

| Record name | 3,3-Dichloroacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648-51-3 | |

| Record name | 3,3-Dichloro-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2648-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dichloroacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002648513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dichloroacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichloroprop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dichloroprop 2 Enal

Elucidation of Laboratory-Scale Synthetic Routes and Underlying Reaction Mechanisms

Two primary laboratory-scale methods for the synthesis of 3,3-dichloroprop-2-enal are the addition of carbon tetrachloride to vinyl butyl ether and the direct chlorination of acrolein. Each method presents distinct mechanistic features and requires careful control of reaction conditions to achieve desirable outcomes.

Synthesis via Carbon Tetrachloride Addition to Vinyl Butyl Ether

This two-step method involves the initial formation of a dichlorinated intermediate followed by hydrolysis to yield the final product.

The reaction commences with the addition of carbon tetrachloride to vinyl butyl ether. This process is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). The reaction is believed to proceed through a radical or radical-like mechanism, initiated by a suitable initiator or by thermal or photochemical means. The carbon tetrachloride adds across the double bond of the vinyl butyl ether, leading to the formation of a 1,1,1,3-tetrachloro-3-butoxypropane intermediate.

The intermediate formed in the first step undergoes controlled acidic hydrolysis to yield this compound. This step is critical and requires precise pH control, typically between 2 and 3, and is conducted at temperatures ranging from 20–25°C. Acids such as hydrochloric acid or sulfuric acid are commonly used to facilitate this transformation. The hydrolysis cleaves the ether linkage and eliminates a molecule of butanol and hydrogen chloride, resulting in the formation of the desired α,β-unsaturated aldehyde.

To maximize the yield of this compound, several reaction parameters must be carefully optimized.

| Parameter | Optimal Range | Impact on Yield |

| Temperature (Step 1) | -10°C to 0°C | Prevents premature hydrolysis and side reactions. |

| Solvent | Inert solvent (e.g., THF) | Ensures a controlled reaction environment. |

| pH (Hydrolysis) | 2–3 | Precise control is crucial for maximizing yield. |

| Temperature (Hydrolysis) | 20–25°C | Promotes efficient hydrolysis without product degradation. |

Strategies to enhance the yield include the slow, dropwise addition of reagents to control the reaction exothermicity and the use of a slight excess of carbon tetrachloride to ensure complete conversion of the vinyl butyl ether. Post-reaction workup, including extraction and purification by distillation, is also crucial for obtaining a high-purity product.

Direct Chlorination of Acrolein: Mechanistic and Catalytic Aspects

The direct chlorination of acrolein offers a more direct route to this compound. evitachem.com However, controlling the selectivity of the reaction to favor the desired product over other chlorinated species is a significant challenge.

In the gas phase, the chlorination of acrolein is understood to proceed via a free-radical chain mechanism. lumenlearning.comlibretexts.org This process can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step typically requires an input of energy, such as heat or UV light. lumenlearning.comlibretexts.org

Propagation: The highly reactive chlorine radical can then interact with acrolein in two principal ways: by abstracting a hydrogen atom or by adding across the carbon-carbon double bond. researchgate.netnih.gov

Hydrogen Abstraction: A chlorine radical can abstract the aldehydic hydrogen from acrolein, forming hydrogen chloride (HCl) and an acryloyl radical.

Addition to the Double Bond: Alternatively, the chlorine radical can add to the double bond of acrolein. This addition can occur at either the α or β carbon, leading to the formation of two different radical intermediates. Subsequent reaction of these intermediates with another molecule of Cl₂ would then yield dichlorinated propanal isomers.

Termination: The radical chain reaction is terminated when two radicals combine. This can involve the recombination of two chlorine radicals to reform Cl₂, the combination of a chlorine radical with an organic radical, or the dimerization of two organic radicals. lumenlearning.comlibretexts.org

The reaction of chlorine atoms with acrolein in the gas phase has been studied, and it is suggested that the primary reaction channel is the addition of the chlorine atom to the double bond, with a smaller contribution from the abstraction of the aldehydic hydrogen. researchgate.net The resulting chloroalkoxy radical can then undergo further reactions, including decomposition, which can lead to the formation of chloroacetaldehyde (B151913) as a major product from the addition channel. researchgate.net Achieving selective formation of this compound through this method is complex due to the multiple possible reaction pathways.

Role of Lewis Acid Catalysts (e.g., FeCl₃, AlCl₃) in Acrolein Chlorination

The direct chlorination of acrolein is a primary method for producing this compound. This process often employs Lewis acid catalysts, such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃), to enhance reaction rates and selectivity.

The industrial synthesis of this compound predominantly involves the gas-phase chlorination of acrolein vapor with chlorine gas at temperatures between 150–200°C. In this process, metal chloride catalysts like FeCl₃ or AlCl₃ are utilized. The reaction proceeds through a radical chain mechanism where chlorine atoms substitute at the β-position of the acrolein molecule.

Lewis acids, including FeCl₃ and AlCl₃, are known to catalyze chlorination reactions. researchgate.netscirp.org Their catalytic activity stems from their ability to polarize the chlorine-chlorine bond, facilitating the generation of electrophilic chlorine species that can attack the electron-rich double bond of acrolein. The interaction between the Lewis acid and a chlorine molecule can be described as an electron pair donor-acceptor (EPD-EPA) interaction, where the chlorine molecule acts as the Lewis base (EPD) and the metal chloride as the Lewis acid (EPA). ccsenet.org This activation of chlorine is crucial for the efficient chlorination of various organic substrates. rsc.orgrsc.org

In the context of α,β-unsaturated carbonyl compounds like acrolein, Lewis acids can also coordinate to the carbonyl oxygen. This coordination enhances the electrophilic character of the β-carbon, making it more susceptible to nucleophilic attack. In the case of chlorination, this activation can influence the regioselectivity of the addition of chlorine across the double bond. windows.net

Table 1: Comparison of Lewis Acid Catalysts in Acrolein Chlorination

| Catalyst | Typical Reaction Phase | Operating Temperature | Proposed Mechanism | Key Advantages |

|---|---|---|---|---|

| FeCl₃ | Gas-Phase | 150–200°C | Radical Chain / Electrophilic Addition | High activity and common industrial use. researchgate.net |

| AlCl₃ | Gas-Phase | 150–200°C | Radical Chain / Electrophilic Addition | Strong Lewis acidity, effective for activating substrates. scirp.org |

Exploration of Novel Chlorination Techniques (e.g., UV-light-mediated, Heterogeneous Catalysis)

To overcome some of the limitations of traditional chlorination methods, such as harsh reaction conditions and the use of corrosive reagents, novel techniques are being explored. These include UV-light-mediated chlorination and the use of heterogeneous catalysts.

UV-Light-Mediated Chlorination:

Preliminary research has investigated the use of UV light to mediate the chlorination of acrolein. These photocatalytic methods often employ a catalyst, such as titanium dioxide (TiO₂)-based materials. Early findings suggest that UV-light-mediated processes could potentially reduce energy consumption by approximately 10% compared to thermal methods. However, the reported yields have been suboptimal, in the range of 50-60%. Further research is needed to optimize catalyst design and reaction conditions to improve the efficiency of this technique.

Heterogeneous Catalysis:

Heterogeneous catalysis offers several advantages for industrial processes, including easier catalyst separation and recovery, which can lead to more sustainable and cost-effective production. acs.orgmdpi.com For the synthesis of this compound, the development of robust heterogeneous catalysts is an active area of research.

The design of an effective heterogeneous catalyst involves several key principles, including maximizing the active surface area and ensuring the correct composition to achieve both high activity and selectivity. acs.orgresearchgate.net For reactions involving acrolein, various supported metal and metal oxide catalysts have been investigated in other contexts, such as oxidation and ammoxidation. acs.orgresearchgate.net For instance, bismuth-molybdate based catalysts are widely used for the selective oxidation of propene to acrolein. researchgate.net While not directly for chlorination, these studies provide insights into catalyst design for reactions involving acrolein.

The application of heterogeneous catalysts to the chlorination of acrolein could involve supported Lewis acids or other novel catalytic materials. The goal is to develop a system that can efficiently catalyze the reaction under milder conditions than traditional gas-phase methods, while also allowing for easy catalyst recycling.

Table 2: Overview of Novel Chlorination Techniques for Acrolein

| Technique | Catalyst Example | Potential Advantages | Current Challenges |

|---|---|---|---|

| UV-Light-Mediated | TiO₂-based | Reduced energy consumption. | Suboptimal yields (50-60%). |

| Heterogeneous Catalysis | Supported Lewis Acids | Easier catalyst recovery and potential for milder reaction conditions. acs.orgmdpi.com | Development of highly active and selective catalysts is ongoing. |

Industrial-Scale Production and Process Engineering Considerations for this compound Synthesis

The industrial-scale production of this compound primarily relies on the direct chlorination of acrolein. This process involves several critical engineering considerations to ensure safety, efficiency, and product purity.

Process Description:

The typical industrial process involves the gas-phase reaction of acrolein vapor with chlorine gas at elevated temperatures (150–200°C) in the presence of a metal chloride catalyst. Following the reaction, the crude product mixture is quenched, typically in cold water, to remove unreacted chlorine and catalyst residues. The final purification step involves distillation under reduced pressure (50–100 mmHg) to isolate this compound with a purity often exceeding 90%.

Process Engineering Considerations:

Heat Management: Effective heat removal is essential to control the reaction temperature and prevent runaway reactions, which can lead to the formation of unwanted byproducts and potential safety hazards.

Materials of Construction: Due to the corrosive nature of chlorine and hydrochloric acid (a potential byproduct), materials of construction for the reactor and downstream processing equipment must be carefully selected to prevent corrosion.

Product Purification: The purification of this compound via vacuum distillation requires careful control of pressure and temperature to avoid thermal decomposition of the product.

Waste Management: The process generates waste streams, including catalyst residues and chlorinated byproducts, which must be managed in an environmentally responsible manner.

Table 3: Industrial Production Parameters for this compound

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Reaction Temperature | 150–200°C | Affects reaction rate and selectivity. |

| Catalyst | FeCl₃ or AlCl₃ | Enhances reaction efficiency. |

| Purification Method | Distillation under reduced pressure (50–100 mmHg) | Achieves high product purity (>90%). |

| Reactor Technology | Conventional gas-phase reactors; Microreactors (pilot scale) | Impacts safety, heat transfer, and process control. |

Investigating the Chemical Reactivity and Transformation Pathways of 3,3 Dichloroprop 2 Enal

Nucleophilic Reaction Modalities and Mechanistic Dissection

The chemical behavior of 3,3-dichloroprop-2-enal is largely dictated by the presence of two key reactive sites: the carbon-chlorine bonds and the electrophilic carbonyl group. This structure allows for a variety of nucleophilic reactions, including substitution of the chlorine atoms and addition to the carbon-oxygen double bond. The electron-withdrawing nature of the two chlorine atoms significantly influences the molecule's reactivity.

Nucleophilic Substitution of Chlorine Atoms in this compound

The chlorine atoms attached to the third carbon of the propenal structure are susceptible to replacement by various nucleophiles. This nucleophilic substitution is a key transformation pathway for this compound, leading to the synthesis of a range of substituted acrolein derivatives.

Reaction with Nitrogen-Containing Nucleophiles (Amines)

Amines, acting as nitrogen-containing nucleophiles, can react with this compound. The reaction typically involves the displacement of one or both chlorine atoms. The reaction of halogenoalkanes with ammonia, for instance, proceeds via nucleophilic substitution to form primary amines. chemguide.co.uk In the case of this compound, the reaction with an amine can lead to the formation of enamine derivatives. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atoms. chemguide.co.uk

The reaction can proceed in stages. Initially, one chlorine atom is substituted to form a mono-substituted product. This primary amine product can then act as a nucleophile itself and react further. chemguide.co.uk The reaction between this compound and N,N-dimethylamine, for example, results in the formation of a corresponding iminium salt with a high yield. thieme-connect.de

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | N,N-dimethylamine | [3-(Dimethylamino)-3-chloroprop-2-en-1-ylidene]dimethylammonium chloride | 93 | thieme-connect.de |

Reactions with Oxygen-Containing Nucleophiles (Alcohols)

Alcohols serve as oxygen-containing nucleophiles that can participate in substitution reactions with this compound. Generally, the hydroxyl group of an alcohol is a poor leaving group, but under acidic conditions, it can be protonated to form a much better leaving group, water. libretexts.org In the context of reacting with this compound, the alcohol's oxygen atom acts as the nucleophile, attacking the carbon atom bonded to the chlorine atoms. msu.edu

These reactions are often catalyzed by acids to enhance the electrophilicity of the carbonyl carbon and facilitate the substitution process. The reaction mechanism can vary depending on the structure of the alcohol (primary, secondary, or tertiary). msu.edu For instance, primary alcohols tend to react via an SN2 mechanism, while tertiary alcohols are more likely to react through an SN1 mechanism. libretexts.orgmsu.edu The use of Lewis acids can also facilitate the intramolecular substitution of alcohols. core.ac.uk

| Reactant 1 | Nucleophile Type | General Product Type | Reaction Condition | Reference |

|---|---|---|---|---|

| This compound | Alcohols | Substituted Acroleins | Acid Catalysis |

Nucleophilic Addition to the Carbonyl and Vinylic Centers

Beyond substitution reactions, this compound can also undergo nucleophilic addition at its carbonyl group and the vinylic carbon. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack.

Regioselective Addition at the 1-Position Leading to Allyl/Allylidene Derivatives

Nucleophilic addition can occur regioselectively at the carbonyl carbon (C1 position), leading to the formation of allyl or allylidene derivatives. These reactions are valuable in synthetic organic chemistry for constructing more complex molecules. For example, the synthesis of 3-allylindoles can be achieved through the annulation of N-allyl-2-ethynylaniline derivatives. researchgate.net

Reactivity with Specific Nucleophiles (e.g., Trialkyl Phosphite (B83602), Trimethylsilyl (B98337) Cyanide)

The reaction of this compound with specific nucleophiles like trialkyl phosphites demonstrates its diverse reactivity. Trialkyl phosphites can react with acyl chlorides in a Michaelis–Arbuzov reaction to form acylphosphonates. For instance, triethyl phosphite reacts with ethyl bromoacetate (B1195939) to yield a phosphonate. wikipedia.org

While a direct reaction between this compound and trimethylsilyl cyanide is not detailed in the provided search results, the general reactivity of aldehydes with trimethylsilyl cyanide involves the formation of a cyanohydrin derivative after the addition of the cyanide nucleophile to the carbonyl carbon.

| Reactant 1 | Specific Nucleophile | General Reaction Type | Potential Product Class | Reference |

|---|---|---|---|---|

| This compound | Trialkyl Phosphite | Michaelis-Arbuzov type reaction | Acylphosphonates |

Condensation Chemistry and Divergent Synthesis of Heterocyclic Scaffolds

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of larger molecules from smaller units, often with the elimination of a small molecule like water. iupac.org In the context of this compound, these reactions provide a pathway to diverse heterocyclic structures.

The reaction of this compound with cyclic ketones leads to the formation of pyran derivatives. encyclopedia.pub This transformation typically proceeds through an initial condensation step, which can be followed by cyclization to yield the heterocyclic pyran ring system. The reaction often involves the formation of a 2:1 condensation product between the cyclic ketone and this compound before the final cyclization occurs.

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| This compound | Cyclic Ketones | Pyran Derivatives | encyclopedia.pub |

In an acidic medium, the condensation products derived from this compound and other reagents can undergo cyclization to form 2H-pyran-2-one derivatives. thieme-connect.de Acid catalysts facilitate the intramolecular reaction, leading to the stable six-membered heterocyclic ring of the pyran-2-one system. This method is a key strategy for synthesizing this particular class of compounds.

| Starting Material | Reaction Condition | Product | Ref. |

| Condensation product of this compound | Acid Medium | 2H-Pyran-2-one Derivatives |

Formation and Reactivity of Iminium Salts Derived from this compound

Iminium salts are cationic species characterized by the general structure [R1R2C=NR3R4]+. wikipedia.org They are valuable intermediates in organic synthesis, acting as potent electrophiles in various carbon-carbon bond-forming reactions. wikipedia.orgthieme-connect.de

The reaction of aldehydes, such as this compound, with N-(trimethylsilyl)amines is a known method for the formation of iminium salts. thieme-connect.de N-(trimethylsilyl)amines serve as effective reagents for this transformation, leading to the corresponding iminium salt of this compound. These resulting iminium salts are electrophilic and can participate in subsequent reactions.

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| This compound | N-(Trimethylsilyl)amines | Iminium Salts | thieme-connect.de |

The synthesis of iminium salts can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another. For unsymmetrical iminium cations, cis and trans isomers are possible. wikipedia.org The geometry of the iminium ion, particularly the C=N double bond, is nearly planar with its substituents. wikipedia.org Computational studies have been employed to understand and predict the stability and, consequently, the stereochemical outcomes of iminium ion formation. ub.edu The specific stereochemistry of iminium salts derived from this compound would depend on the reaction conditions and the nature of the amine used.

Rearrangement Reactions and Structural Reorganizations Involving this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. While specific rearrangement reactions directly involving this compound are not extensively detailed in the provided search results, related dichlorinated compounds undergo significant structural reorganizations. For instance, 2-aryl-3,3-dichloroazetidines, which also contain a dichlorinated carbon, have been shown to undergo ring contraction and other rearrangements when treated with bases. nih.gov Such studies on analogous systems suggest the potential for this compound or its derivatives to participate in complex rearrangement pathways, potentially leading to novel molecular scaffolds.

Strategic Applications of 3,3 Dichloroprop 2 Enal in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

3,3-Dichloroprop-2-enal is a reactive organic compound with the molecular formula C₃H₂Cl₂O. Its structure, which includes an aldehyde functional group and a dichlorovinyl group, makes it a valuable precursor in the synthesis of more complex molecules. The electrophilic nature of its carbonyl group, combined with the electron-withdrawing effects of the two chlorine atoms, confers high reactivity towards nucleophiles, enabling its use as a starting point for constructing larger molecular frameworks.

The compound's ability to participate in various chemical transformations allows for the elaboration of its simple three-carbon backbone into more intricate structures. This reactivity is central to its role as a building block in advanced organic synthesis.

Facilitation of Heterocyclic Compound Synthesis

A significant application of this compound is as an intermediate in the synthesis of heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are foundational to many areas of chemical science. The compound is particularly noted for its utility in forming pyran derivatives.

Research has shown that this compound can undergo condensation reactions with cyclic ketones. In this process, a 2:1 condensation product is initially formed, which can then be induced to cyclize in an acidic medium, yielding 2H-pyran-2-one derivatives. The pyran-2-one ring system is a core structure in numerous natural products and synthetically important molecules. The presence of the 3-amino group on these resulting pyran-2-ones provides a handle for further chemical modifications, enhancing their utility as versatile building blocks for even more complex heterocyclic systems. researchgate.netumich.edu

Table 1: General Reaction for Synthesis of 2H-Pyran-2-one Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |

|---|---|---|---|

| This compound | Cyclic Ketone | Condensation / Cyclization | 2H-Pyran-2-one Derivatives |

Utility as a Versatile Synthetic Reagent for Bioactive Compounds

The heterocyclic scaffolds synthesized from precursors like this compound are of significant interest due to their prevalence in bioactive compounds. The pyran-2-one nucleus, in particular, is a well-established component in molecules exhibiting a wide spectrum of pharmacological and biological activities. umich.eduresearchgate.net The ability to construct this core structure makes this compound a potentially valuable reagent in the development of new bioactive agents.

Design and Synthesis of Pharmaceutical Intermediates

The pyran ring system is a common feature in many compounds with therapeutic potential. Molecules incorporating the pyran-2-one structure have been investigated for various medicinal applications. For example, different derivatives of the pyran class have been explored for their potential as anti-inflammatory agents and for their effects on the central nervous system. umich.edugoogle.com The synthesis of 2,3-dichloropyridine (B146566), an important intermediate for pharmaceuticals, highlights the utility of chlorinated precursors in building such molecules. google.com While many routes to these bioactive pyrans exist, the use of versatile building blocks is a key strategy in medicinal chemistry.

Development of Agrochemical Building Blocks

In addition to pharmaceuticals, the pyran scaffold is also found in molecules developed for agriculture. For instance, 2,3-dichloropyridine is a key intermediate in the synthesis of the novel pesticide Rynaxypyr. google.com Furthermore, other chlorinated propenes, such as 2,3-dichloropropylene, are established intermediates for producing various agricultural chemicals. google.com The development of novel herbicides based on pyran derivatives demonstrates the importance of this class of heterocycles in agrochemistry. researchgate.net

Table 2: Potential Applications of Bioactive Scaffolds

| Scaffold Class | Potential Application Area | Example of Bioactivity / Intermediate Use |

|---|---|---|

| Pyran Derivatives | Pharmaceutical | Anti-inflammatory, Central Nervous System (CNS) Activity |

| Dichloropyridines | Agrochemical / Pharmaceutical | Intermediate for Pesticides (e.g., Rynaxypyr) and Drugs |

Theoretical and Computational Chemistry Approaches for 3,3 Dichloroprop 2 Enal

Quantum Chemical Molecular Dynamics (QM/MD) Simulations: Unveiling Reaction Mechanisms

Quantum chemical molecular dynamics (QM/MD) simulations are a particularly powerful approach for studying chemical reactions. By combining quantum mechanics to describe the electronic structure of the reacting species with classical mechanics to simulate their motion over time, QM/MD provides a dynamic picture of the reaction process.

QM/MD simulations can be instrumental in identifying the initial steps of chemical reactions involving 3,3-dichloroprop-2-enal. For instance, in the context of combustion or thermal decomposition, these simulations can model the high-energy collisions and bond-breaking events that initiate the reaction cascade.

While specific QM/MD studies on this compound are not extensively documented in the provided search results, analogous studies on related chlorinated compounds like 1,3-dichloropropene (B49464) offer valuable insights. For example, QM/MD simulations of 1,3-dichloropropene oxidation identified two primary initiation pathways: the abstraction of an allylic hydrogen or chlorine atom by an oxygen molecule, and the unimolecular C-Cl bond scission. nih.gov A kinetic analysis revealed that the C-Cl bond scission is the more dominant pathway, a finding supported by the QM/MD results. nih.gov This suggests that for this compound, the initial step in a thermal or oxidative process could similarly involve the cleavage of one of the C-Cl bonds.

The identification of transition states is a critical aspect of understanding reaction kinetics. QM/MD simulations, often complemented by static quantum chemical calculations, can locate the high-energy transition state structures that connect reactants to products. frontiersin.org By determining the energy of these transition states, it is possible to calculate reaction rate constants and understand the factors that control the reaction speed.

During a chemical reaction, numerous short-lived and highly reactive species known as transient intermediates are formed. These intermediates are often difficult to detect experimentally due to their fleeting existence. QM/MD simulations provide a virtual window into the reaction, allowing for the direct observation and characterization of these species.

For chlorinated propenals, these intermediates are likely to include various radical species. The initial C-Cl bond cleavage in this compound would produce a dichlorovinyl radical and a chlorine radical. Subsequent reactions with other molecules, such as oxygen in an oxidative environment, would lead to the formation of a host of other reactive intermediates. QM/MD simulations of 1,3-dichloropropene combustion have shown the importance of radicals such as chloroperoxy (ClO2) and hydroxyl (OH) in propagating the reaction. nih.gov

The table below summarizes potential transient intermediates that could be characterized using QM/MD simulations in the study of this compound reactions.

| Intermediate Type | Potential Species from this compound | Significance |

| Carbon-centered radical | Dichlorovinyl radical | Formed from initial C-Cl bond scission. |

| Chlorine radical | Cl• | A highly reactive species that can abstract hydrogen or add to double bonds. |

| Oxygenated radicals | Chloroperoxy radicals, hydroxyl radicals | Key propagators in oxidative decomposition pathways. nih.gov |

| Allylic radicals | Formed by H-atom abstraction from the propenal backbone. | Can undergo resonance stabilization, influencing subsequent reaction pathways. |

This table is generated based on principles of radical chemistry and findings from related computational studies.

A key outcome of QM/MD simulations is the prediction of the final product distribution of a reaction. By simulating a large number of reactive trajectories, it is possible to determine the relative probabilities of different reaction pathways and, consequently, the expected yields of various products. These predictions can then be compared with experimental data to validate the proposed reaction mechanism.

In the case of 1,3-dichloropropene combustion simulations, QM/MD revealed new routes to the formation of major products like H2O, CO, HCl, and CO2. nih.gov The simulations highlighted the crucial role of the dissociation of intermediate aldehydes and ketones in the formation of CO and CO2. nih.gov It was also demonstrated that while combustion temperature and radical concentration can influence the product yield, the fundamental combustion mechanism remains the same. nih.gov Similar insights could be gained for the decomposition of this compound, helping to predict the formation of potentially hazardous byproducts.

Mechanistic Insights from Computational Studies of Related Chlorinated Acroleins

While direct computational studies on this compound may be limited, a wealth of information can be gleaned from theoretical investigations of other chlorinated acroleins and related compounds. These studies provide a framework for understanding the fundamental reaction mechanisms that are likely to be at play.

The thermal (thermolytic) and oxygen-driven (oxidative) decomposition of chlorinated hydrocarbons is a significant area of research due to its relevance in waste incineration and atmospheric chemistry. nih.govnih.gov Computational studies in this area often focus on identifying the primary decomposition pathways and the resulting products.

The table below outlines general decomposition mechanisms applicable to chlorinated acroleins, based on studies of related compounds.

| Decomposition Type | Key Mechanistic Steps | Typical Products |

| Thermolytic | Homolytic C-Cl bond cleavage, radical chain reactions, elimination of HCl. | HCl, smaller hydrocarbons, char. nih.gov |

| Oxidative | Initial C-Cl or C-H bond cleavage, reaction with O2 to form peroxy radicals, subsequent fragmentation. | CO, CO2, H2O, HCl, carboxylic acids. nih.govnih.gov |

This table is a generalized representation based on established principles of organic decomposition and findings from related studies.

Radical reactions are central to the chemistry of chlorinated acroleins. nih.gov Computational chemistry is particularly well-suited for studying these complex, multi-step processes. Theoretical studies can map out the potential energy surfaces for various radical reactions, identifying the most favorable pathways.

One important class of radical reactions is the addition of a radical to a double bond. For instance, the addition of a chlorine radical to propadiene can occur at either the central or terminal carbon, with the regioselectivity being temperature-dependent. nih.gov In the case of this compound, the addition of a radical to the carbon-carbon double bond would be a key reaction, leading to a variety of subsequent transformations.

Another critical radical-mediated pathway is hydrogen abstraction. A chlorine radical, for example, can abstract a hydrogen atom from the aldehyde group of this compound, initiating a new set of radical chain reactions. Computational studies can predict the activation energies for these abstraction reactions, helping to determine their likelihood compared to other competing pathways.

Computational Modeling of Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules and predicting their reactivity. For this compound, computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating its electronic structure and quantifying its reactivity. The high reactivity of this compound is primarily due to the electrophilic nature of its carbonyl group and the influence of the two electron-withdrawing chlorine atoms.

DFT-based methods are frequently used to calculate a variety of molecular properties and reactivity descriptors. mdpi.comnih.gov These descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxorientjchem.org These calculations help to rationalize the behavior of the molecule in chemical reactions, particularly its interactions with nucleophiles.

Electrophilicity Indices and Nucleophile Interaction Potentials

The reactivity of electrophilic species like this compound can be quantitatively described using conceptual DFT. researchgate.net The global electrophilicity index (ω), introduced by Parr, von Szentpaly, and Liu, has become a standard measure of a molecule's ability to accept electrons. scielo.org.mx It is defined as ω = μ²/2η, where μ is the chemical potential and η is the chemical hardness. A higher value of ω indicates a greater electrophilic character. scielo.org.mx Organic molecules can be classified based on their electrophilicity values as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV).

In addition to the global reactivity, local reactivity descriptors are crucial for predicting the specific sites within a molecule that are most susceptible to nucleophilic attack. scielo.org.mx The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netderpharmachemica.com For a nucleophilic attack (an electrophile receiving electrons), the relevant function is f⁺(r), which identifies the most electrophilic sites in the molecule. researchgate.net The local electrophilicity index (ωk), which is the global electrophilicity distributed over the atoms of the molecule using the Fukui function, can pinpoint the most probable centers for interaction with a nucleophile. scielo.org.mx

For this compound, the primary electrophilic centers are expected to be the carbonyl carbon and the β-carbon of the α,β-unsaturated system, a reactivity pattern common to α,β-unsaturated aldehydes. The electron-withdrawing effect of the two chlorine atoms at the C3 position significantly enhances the electrophilicity of the carbon-carbon double bond. A computational study would quantify the local electrophilicity (ωk) at each atomic site, providing a more detailed picture of its reactivity towards nucleophiles like amines and thiols.

Table 1: Representative Theoretical Reactivity Descriptors for this compound

| Parameter | Symbol | Definition | Representative Value (eV) | Interpretation |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 | Related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.75 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness | η | ELUMO - EHOMO | 5.5 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.06 | Quantifies the global electrophilic nature of the molecule. This value would classify it as a strong electrophile. |

Note: The values in this table are illustrative examples based on typical ranges for similar molecules and are not from a specific published study on this compound. They are intended to demonstrate the output of a standard DFT calculation.

The interaction potential with a given nucleophile can be further assessed by considering the properties of both the electrophile and the nucleophile. The interaction is most favorable between a soft electrophile and a soft nucleophile or a hard electrophile and a hard nucleophile, in accordance with Pearson's Hard-Soft Acid-Base (HSAB) principle. orientjchem.org Computational models can predict the outcomes of such interactions, guiding the synthesis of new compounds where this compound serves as a building block.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3,3 Dichloroprop 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³C (¹³C) Chemical Shift Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 3,3-dichloroprop-2-enal can be determined.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule: the aldehydic proton and the vinylic proton.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. Its signal is anticipated to appear as a doublet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. The splitting into a doublet is caused by coupling with the adjacent vinylic proton.

Vinylic Proton (=CH-): This proton is part of the carbon-carbon double bond and is influenced by both the carbonyl group and the dichlorinated carbon. Its signal is expected to appear as a doublet between 6.5 and 7.5 ppm. The coupling with the aldehydic proton results in the doublet multiplicity.

Carbon-¹³C (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum for this compound would display three signals, one for each unique carbon atom. The chemical shifts provide insight into the electronic environment of each carbon. oregonstate.edu

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded due to the double bond to oxygen and is expected to resonate in the far downfield region, typically between 190 and 200 ppm for α,β-unsaturated aldehydes. libretexts.orgpressbooks.pub

Vinylic Carbon (-CH=): The carbon atom bonded to the vinylic proton is expected to have a chemical shift in the alkene region, generally between 130 and 150 ppm.

Dichlorinated Vinylic Carbon (-CCl₂): This carbon is directly attached to two electron-withdrawing chlorine atoms, which significantly deshields it. Its resonance is predicted to be in the vinylic region, likely between 140 and 160 ppm.

Prediction tools and established correlation charts for similar functional groups support these expected chemical shift ranges. prospre.canmrdb.orgchemaxon.com The precise values can be confirmed by acquiring experimental data or through high-level computational modeling. ncssm.eduacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|---|

| Aldehydic | ¹H | 9.5 - 10.5 | Doublet (d) | ³J(H,H) |

| Vinylic | ¹H | 6.5 - 7.5 | Doublet (d) | ³J(H,H) |

| Carbonyl | ¹³C | 190 - 200 | Singlet | - |

| Vinylic | ¹³C | 130 - 150 | Singlet | - |

| Dichlorinated | ¹³C | 140 - 160 | Singlet | - |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₃H₂Cl₂O). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, the mass spectrum will exhibit an M⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with relative intensities of approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

Fragmentation Pathway Analysis: In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized and fragmented. Analyzing these fragments helps to confirm the structure. Common fragmentation pathways for aldehydes and chlorinated compounds include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for aldehydes. youtube.com This could result in the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion or the loss of the formyl radical (•CHO) to form a [C₂HCl₂]⁺ fragment.

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine radical (Cl•) to yield an [M-Cl]⁺ ion, followed by the loss of the second chlorine atom.

McLafferty Rearrangement: This rearrangement is not possible for this compound as it lacks a γ-hydrogen. wikipedia.org

Loss of Carbon Monoxide: The molecular ion may lose carbon monoxide (CO) to form an ion at [M-28]⁺.

The study of fragmentation pathways for α,β-unsaturated aldehydes and organochlorine compounds provides a framework for interpreting the mass spectrum of this compound. iaea.orgnih.govnih.govnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₃H₃Cl₂O⁺ | 124.95555 |

| [M+Na]⁺ | C₃H₂Cl₂NaO⁺ | 146.93749 |

| [M-H]⁻ | C₃HCl₂O⁻ | 122.94099 |

Data sourced from PubChemLite, which provides predicted values. ncssm.edu

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of moderately polar, non-volatile compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. However, retaining highly polar analytes can be challenging on standard C18 columns. waters.com Specialized columns, such as those with polar-embedded or polar-endcapped stationary phases, or techniques like hydrophilic interaction liquid chromatography (HILIC), can provide better retention and separation. waters.comchromatographyonline.comchromatographyonline.comfishersci.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. hplc.eu Detection is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl system in this compound should exhibit strong UV absorbance.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS) for Volatile Species

Given its relatively low molecular weight, this compound is expected to be sufficiently volatile for analysis by gas chromatography. GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. labmanager.com Coupling GC with a mass spectrometer (GC/MS) provides a powerful two-dimensional analytical tool, offering chromatographic separation followed by mass-based identification of the eluting components. nih.govresearchgate.net This is particularly useful for identifying and quantifying trace-level impurities in a sample. nih.govshimadzu.comepa.gov The mass spectrometer can be operated in full-scan mode to obtain mass spectra of unknown peaks or in selected ion monitoring (SIM) mode for high-sensitivity quantitation of the target analyte. libretexts.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. mdpi.com This results in significantly faster analysis times, higher resolution, and increased sensitivity. waters.com For the analysis of this compound, a UPLC method could offer improved separation from closely related impurities in a fraction of the time required for an HPLC method. waters.comorganomation.comnih.gov UPLC systems are often coupled with mass spectrometers (UPLC-MS), combining high-efficiency separation with sensitive and selective detection, which is ideal for complex mixture analysis and purity determination. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorptions at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an α,β-unsaturated aldehyde is expected in the region of 1685-1710 cm⁻¹. pressbooks.puborgchemboulder.comopenstax.org The conjugation to the C=C double bond lowers the frequency compared to a saturated aldehyde.

C-H Stretch (Aldehydic): Aldehydes typically show one or two characteristic C-H stretching bands of moderate intensity around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The presence of the peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.

C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to appear as a medium-intensity band around 1600-1640 cm⁻¹. pressbooks.pub

C-Cl Stretch: The carbon-chlorine bond stretches will produce absorptions in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. orgchemboulder.comresearchgate.netresearchgate.net The presence of two chlorine atoms on the same carbon (a gem-dichloro group) may lead to two distinct stretching bands in this region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1685 - 1710 | Strong |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Medium |

| Alkene (C=C) | Stretch | 1600 - 1640 | Medium |

| Dichlorovinyl (C-Cl) | Stretch | 550 - 850 | Medium to Strong |

Application of Differential Scanning Calorimetry (DSC) in Related Polymeric Systems

DSC analysis can determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition is a reversible transition in amorphous regions of a polymer from a hard, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com The melting temperature is the point at which crystalline regions of a polymer transition to a disordered, molten state.

For a hypothetical poly(this compound), the bulky and polar 3,3-dichloroprop-2-enyl side group would be expected to significantly influence its thermal properties. The rigidity and polar nature of the carbon-chlorine bonds would likely restrict the mobility of the polymer chains, leading to a relatively high glass transition temperature compared to non-halogenated polyaldehydes.

The potential for crystallinity in poly(this compound) would depend on the stereoregularity of the polymer chain. If the polymerization process yields a stereoregular (isotactic or syndiotactic) polymer, the chains may be able to pack in an ordered, crystalline structure, which would exhibit a melting point in the DSC thermogram. Amorphous or atactic polymers, on the other hand, would only show a glass transition.

Detailed Research Findings from Related Polymeric Systems

Due to the scarcity of direct research on poly(this compound), the thermal behavior of other chlorinated polymers, such as polychloroprene, can provide some insights, although it is important to note the difference in the polymer backbone. The thermal degradation of polychloroprene begins at around 200°C with the loss of hydrogen chloride (HCl), with the main degradation occurring between 300 and 450°C. marquette.edu This process involves the formation of polyenes as the chlorine is stripped from the polymer chain. marquette.edu A similar degradation pathway involving the elimination of HCl could be anticipated for poly(this compound) at elevated temperatures.

The following interactive data table summarizes typical thermal properties for related classes of polymers, which can serve as a reference for estimating the potential thermal behavior of poly(this compound).

| Polymer Class | Example Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |

| Halogenated Polymers | Polychloroprene | -40 to -50 | - | The low Tg is due to the flexible polyisoprene backbone. |

| Poly(vinyl chloride) (PVC) | 82 | - | The higher Tg is due to the polar C-Cl bond restricting chain motion. | |

| Polyaldehydes | Poly(formaldehyde) (Polyoxymethylene) | -85 to -60 | 165-175 | The flexible polyacetal backbone leads to a low Tg, but it is highly crystalline. |

| Poly(acetaldehyde) | -30 to -40 | - | The methyl side group slightly increases the Tg compared to poly(formaldehyde). |

This table presents generalized data for illustrative purposes. Actual values can vary based on molecular weight, crystallinity, and measurement conditions.

In a typical DSC experiment for a novel polymer like poly(this compound), the sample would be heated at a controlled rate. The resulting thermogram would be analyzed for endothermic and exothermic events. A step-change in the heat flow would indicate the glass transition, while an endothermic peak would signify melting. An exothermic peak observed during the heating scan after a rapid cool could indicate cold crystallization, a process where the amorphous polymer gains enough mobility to crystallize.

The thermal stability of the polymer would be assessed by observing the onset of decomposition, which is typically seen as a sharp endothermic or exothermic event at higher temperatures. For chlorinated polymers, this is often associated with the release of HCl. marquette.edu

Environmental Research Perspectives on 3,3 Dichloroprop 2 Enal

Investigation of Environmental Degradation Pathways and Metabolite Identification

The environmental fate of the highly reactive chemical compound 3,3-dichloroprop-2-enal is an area of growing interest, though specific studies on its degradation pathways are limited. Much of the understanding of its environmental behavior is inferred from its structural similarity to other chlorinated compounds, such as 1,3-dichloropropene (B49464), and its inherent chemical reactivity. The presence of both a carbonyl group and two chlorine atoms on the vinyl carbon makes the molecule susceptible to various transformation processes in the environment.

Biotic degradation, mediated by microorganisms in soil and water, is another significant potential pathway for the breakdown of this compound. Microbes capable of utilizing chlorinated hydrocarbons as a carbon source could potentially metabolize this compound. The degradation of the related compound, 1,3-dichloropropene, is known to be facilitated by various bacterial strains, including Pseudomonas and Rhodococcus species. usda.gov These microorganisms often possess dehalogenase enzymes that are crucial for the initial steps of breaking down such compounds.

While specific metabolites of this compound have not been extensively documented in environmental studies, based on its chemical structure and the degradation pathways of similar compounds, several potential metabolites can be hypothesized. Hydrolysis would likely lead to the formation of 3-chloro-3-hydroxyprop-2-enal and subsequently, other more oxygenated and less chlorinated derivatives. Complete mineralization to carbon dioxide and water under aerobic conditions by microbial populations would be the ultimate degradation outcome.

Table 1: Potential Degradation Pathways and Metabolites of this compound

| Degradation Pathway | Description | Potential Metabolites |

| Abiotic Hydrolysis | Reaction with water leading to the replacement of chlorine atoms with hydroxyl groups. | 3-chloro-3-hydroxyprop-2-enal, Glyoxylic acid |

| Biodegradation | Microbial breakdown, likely involving dehalogenase and oxidase enzymes. | 3-chloroacrylic acid, various organic acids |

| Photodegradation | Breakdown by sunlight in the atmosphere or surface waters. | Smaller chlorinated and non-chlorinated organic molecules |

Ecological Interactions and Long-Term Environmental Fates

The ecological interactions of this compound are largely dictated by its high reactivity. As an electrophilic compound, it can readily react with nucleophilic biomolecules such as proteins and nucleic acids. This reactivity is the basis for its observed antimicrobial properties and also suggests a potential for broader ecological impacts. Its interaction with essential enzymes in microorganisms can lead to inhibition of metabolic pathways and cellular disruption.

The long-term environmental fate of this compound is not well-documented through direct studies. However, based on information for the related compound 1,3-dichloropropene, it is expected that this compound would not persist indefinitely in the environment. cdc.gov A combination of volatilization, degradation, and potential leaching will determine its ultimate distribution and persistence.

In soil, the fate of this compound is influenced by soil type, organic matter content, moisture, and microbial activity. While it may exhibit some mobility in soil, its reactivity suggests that it would also be subject to degradation. In aquatic environments, hydrolysis and biodegradation are expected to be the primary removal mechanisms. The compound's moderate water solubility suggests it could be transported in water, but its reactivity would likely limit its long-distance migration in a chemically unaltered form.

The potential for bioaccumulation is considered to be low, given the compound's reactive nature, which would lead to metabolic breakdown in organisms. However, sublethal effects on aquatic and soil organisms could occur at sites with higher concentrations. The long-term ecological consequences would depend on the balance between its rate of introduction into the environment and its rate of degradation.

Table 2: Summary of Environmental Fate and Ecological Interactions of this compound

| Environmental Compartment | Key Processes | Potential Ecological Impact |

| Atmosphere | Volatilization, Photodegradation | Contribution to air pollution with chlorinated hydrocarbons |

| Soil | Biodegradation, Hydrolysis, Leaching | Inhibition of microbial activity, potential for groundwater contamination |

| Water | Hydrolysis, Biodegradation | Acute and chronic toxicity to aquatic organisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.